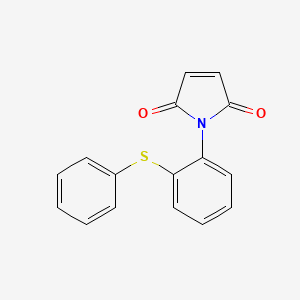
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with a phenylsulfanyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-phenylsulfanyl-benzaldehyde with pyrrole-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Formation of 1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dione.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes.
類似化合物との比較
1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dione: An oxidized derivative with different chemical properties.
1-(2-Phenylthio-phenyl)-pyrrole-2,5-dione: A compound with a similar structure but different substituents.
Uniqueness: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is unique due to the presence of both phenylsulfanyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
生物活性
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C16H11N1O2S1, with a molecular weight of 297.33 g/mol. The compound features a pyrrole ring substituted with both phenyl and phenylsulfanyl groups, which contribute to its unique reactivity and biological potential.
The biological activity of this compound is attributed to its interaction with various molecular targets. The phenylsulfanyl group may inhibit enzyme activity, while the pyrrole ring can participate in biochemical pathways that affect cellular processes. This dual functionality positions the compound as a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | Strong inhibition |
The compound's mechanism involves disrupting microbial cell wall synthesis or function, leading to cell death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that:
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 15.0 |
| K562 (leukemia) | 20.0 |
| HEL (leukemia) | 18.0 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.
Comparative Analysis with Related Compounds
This compound can be compared with other similar compounds to assess its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dione | Moderate | Low |
| 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione | Strong | Moderate |
This comparison highlights the superior antimicrobial and anticancer activities of this compound relative to its derivatives.
特性
IUPAC Name |
1-(2-phenylsulfanylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVECCVKKPNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














